molecular formula C3H5ClN2O2S B2845708 (3-methyl-3H-diazirin-3-yl)methanesulfonyl chloride CAS No. 1936050-60-0

(3-methyl-3H-diazirin-3-yl)methanesulfonyl chloride

Cat. No. B2845708
CAS RN: 1936050-60-0
M. Wt: 168.6
InChI Key: PYHNPRZTIFFTDD-UHFFFAOYSA-N
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Description

“(3-methyl-3H-diazirin-3-yl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 1936050-60-0 . It has a molecular weight of 168.6 and its IUPAC name is (3-methyl-3H-diazirin-3-yl)methanesulfonyl chloride .


Molecular Structure Analysis

The InChI code for (3-methyl-3H-diazirin-3-yl)methanesulfonyl chloride is 1S/C3H5ClN2O2S/c1-3(5-6-3)2-9(4,7)8/h2H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The molecular formula for (3-methyl-3H-diazirin-3-yl)methanesulfonyl chloride is C3H5ClN2O2S . It has a molecular weight of 168.60 . The compound should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .

Scientific Research Applications

Chemical Synthesis and Reactivity

(3-methyl-3H-diazirin-3-yl)methanesulfonyl chloride is not directly referenced in available literature, but related compounds provide insights into potential applications in chemical synthesis and reactivity. For instance, the addition of methanesulfenyl chloride to various compounds can lead to the formation of Markownikoff products, indicating its reactivity and potential in synthesizing derivatives (J. Yoshimura, Y. Sugiyama, Kenji Matsunari, Hiroshi. Nakamura, 1974). Similarly, methanesulfonyl chloride has been utilized in the activation of methane to methanesulfonic acid (MSA), showcasing a direct and selective route for converting methane into a valuable chemical feedstock without overoxidation (Christian Díaz-Urrutia, T. Ott, 2019).

Structural Analysis and Molecular Modeling

The molecular structure of methane sulfonyl chloride has been studied through electron diffraction, which provides a basis for understanding the molecular geometry and reactivity of sulfonyl chlorides, including (3-methyl-3H-diazirin-3-yl)methanesulfonyl chloride (M. Hargittai, I. Hargittai, 1973).

Microbial Metabolism

While not directly related to (3-methyl-3H-diazirin-3-yl)methanesulfonyl chloride, the microbial metabolism of methanesulfonic acid highlights the biological interactions of methane-derived compounds. Such studies provide insights into the biogeochemical cycling of sulfur and the microbial utilization of methane-derived sulfonates (Donovan P. Kelly, J. Murrell, 1999).

Synthesis of Derivatives

Methanesulfonyl chloride is a key reagent in the synthesis of various derivatives, such as methyl sulfonamide, demonstrating its utility in organic synthesis and the potential for creating a wide range of chemical entities (Zhao Li-fang, 2002).

Critique and Discussion

The conversion of methane to methanesulfonic acid, while innovative, has been critiqued for the proposed mechanism's plausibility, underscoring the importance of scrutinizing reaction pathways and the challenges in directly utilizing methane (V. A. Roytman, D. A. Singleton, 2019).

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H226-H314, indicating that it is flammable and can cause severe skin burns and eye damage . The compound should be handled with care, and appropriate safety measures should be taken while handling it .

properties

IUPAC Name

(3-methyldiazirin-3-yl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClN2O2S/c1-3(5-6-3)2-9(4,7)8/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHNPRZTIFFTDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=N1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-methyl-3H-diazirin-3-yl)methanesulfonyl chloride

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